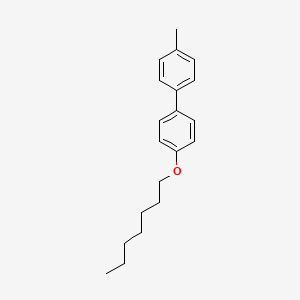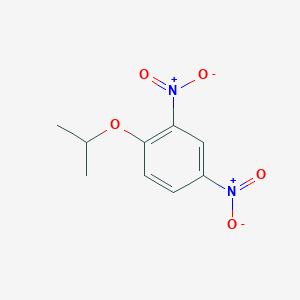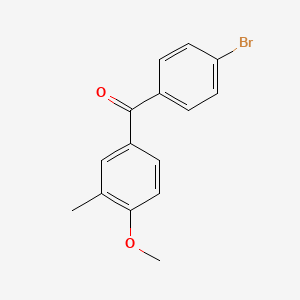![molecular formula C9H11Cl3NO5P B11710162 Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate](/img/structure/B11710162.png)
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a furan ring, a trichloromethyl group, and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanone with dimethyl phosphite in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with different substituents.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, reduced phosphonates, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with a hydroxy group instead of a formamido group.
Dimethyl (2,2,2-trichloro-1-[(3-chloroanilino)carbonyl]oxy)ethyl)phosphonate: Contains a chloroanilino group, making it structurally related.
Uniqueness
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate is unique due to the presence of the furan ring and the formamido group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11Cl3NO5P |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C9H11Cl3NO5P/c1-16-19(15,17-2)8(9(10,11)12)13-7(14)6-4-3-5-18-6/h3-5,8H,1-2H3,(H,13,14) |
Clave InChI |
NPRISWGXSONKJQ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
